molecular formula C15H15NO5S B2549425 N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide CAS No. 17811-70-0

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2549425
CAS No.: 17811-70-0
M. Wt: 321.35
InChI Key: PXTSMBHSHKSXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide, commonly known as BMS-582949, is a small molecule inhibitor that targets the tyrosine kinase enzyme, fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a transmembrane receptor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR4 has been implicated in the development and progression of several types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Tubulin Polymerization Inhibition and Antitumor Activities

The compound has been investigated for its potential as a novel tubulin polymerization inhibitor, which is a crucial mechanism in the development of anticancer therapies. Research by Liu et al. (2012) describes the discovery and optimization of 2‐N‐aryl‐substituted benzenesulfonamidoacetamides, including N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide derivatives, as potent antimitotic agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including multidrug-resistant cells, by inducing cell-cycle arrest and apoptosis through disruption of mitotic spindles and inhibition of microtubule polymerization. The study highlights the compound's potential in cancer treatment, particularly in overcoming drug resistance (Liu et al., 2012).

Photoregulated Release and Uptake of Pharmaceuticals

In the realm of drug delivery systems, the compound has applications in the development of photoresponsive materials. Gong et al. (2008) developed a water-soluble azobenzene-containing functional monomer for creating photoresponsive molecularly imprinted hydrogel materials capable of photoregulated release and uptake of pharmaceuticals in aqueous media. Such systems are pivotal for controlled drug delivery applications, showcasing the versatility of this compound derivatives in creating stimuli-responsive materials for biomedical applications (Gong et al., 2008).

Allelochemicals in Agriculture

The transformation products of compounds structurally related to this compound, such as benzoxazolinone and benzoxazinone allelochemicals, have been reviewed for their potential in agriculture. These compounds are present in several crops and have roles in plant defense mechanisms. Understanding their transformation in soil is essential for exploiting their allelopathic properties to suppress weeds and soil-borne diseases, indicating the potential for agricultural applications (Fomsgaard et al., 2004).

Properties

IUPAC Name

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-12-7-9-13(10-8-12)21-11-15(17)16-22(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTSMBHSHKSXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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